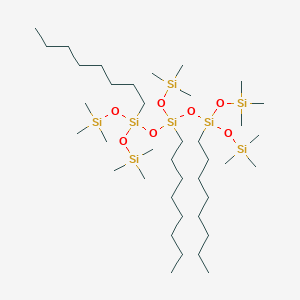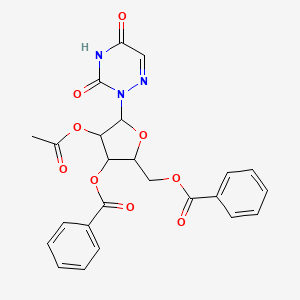
1,1,1,9,9,9-Hexamethyl-3,5,7-trioctyl-3,5,7-tris((trimethylsilyl)oxy)pentasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caprylyl trimethicone is a silicone-based compound widely used in the cosmetics and personal care industry. It is known for its excellent emollient properties, providing a smooth and silky feel to the skin. The compound is a derivative of trimethylsiloxy silane and caprylic alcohol, making it a versatile ingredient in various formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Caprylyl trimethicone is synthesized through the reaction of trimethylsiloxy silane with caprylic alcohol. The reaction typically occurs under controlled conditions, involving catalysts to facilitate the process. The resulting product is a clear, low-viscosity liquid with enhanced compatibility with other cosmetic ingredients.
Industrial Production Methods: In industrial settings, caprylyl trimethicone is produced in large-scale reactors where precise temperature and pressure conditions are maintained. The use of high-purity raw materials and advanced purification techniques ensures the production of a high-quality compound suitable for cosmetic applications.
Análisis De Reacciones Químicas
Types of Reactions: Caprylyl trimethicone primarily undergoes substitution reactions due to the presence of silicon-oxygen bonds. These reactions can occur under mild conditions, making the compound stable and easy to handle.
Common Reagents and Conditions: Common reagents used in reactions involving caprylyl trimethicone include silanes and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures, with catalysts such as platinum or tin compounds to enhance the reaction rate.
Major Products Formed: The major products formed from reactions involving caprylyl trimethicone are modified silicones with varying degrees of substitution. These products retain the desirable properties of the parent compound while offering additional functionalities.
Aplicaciones Científicas De Investigación
Caprylyl trimethicone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, caprylyl trimethicone is used as a solvent and dispersing agent for various compounds. Its ability to form stable emulsions makes it valuable in the formulation of complex chemical mixtures.
Biology: In biological research, caprylyl trimethicone is used as a carrier for bioactive molecules. Its biocompatibility and low toxicity make it suitable for use in cell culture and other biological assays.
Medicine: In medicine, caprylyl trimethicone is used in topical formulations for its skin-conditioning properties. It is often included in creams and lotions to enhance the spreadability and absorption of active ingredients.
Industry: In the industrial sector, caprylyl trimethicone is used as a lubricant and anti-foaming agent. Its stability and low volatility make it ideal for use in high-temperature and high-pressure applications.
Mecanismo De Acción
Caprylyl trimethicone exerts its effects through its unique molecular structure, which allows it to form a protective barrier on the skin. This barrier helps to retain moisture and prevent the loss of essential nutrients. The compound’s emollient properties are due to its ability to reduce surface tension, allowing it to spread evenly and form a smooth, non-greasy layer.
Comparación Con Compuestos Similares
Caprylyl trimethicone is often compared to other silicone-based compounds such as dimethicone and cyclomethicone. While all these compounds share similar emollient properties, caprylyl trimethicone is unique in its ability to provide a lightweight, non-greasy feel. Additionally, it offers better compatibility with a wider range of cosmetic ingredients, making it a preferred choice in many formulations.
List of Similar Compounds:- Dimethicone
- Cyclomethicone
- Phenyl trimethicone
- Dimethiconol
- Dimethicone copolyol
Caprylyl trimethicone stands out due to its unique combination of properties, making it a versatile and valuable ingredient in various applications.
Propiedades
Fórmula molecular |
C39H96O7Si8 |
|---|---|
Peso molecular |
901.9 g/mol |
Nombre IUPAC |
trimethyl-[octyl-bis[[octyl-bis(trimethylsilyloxy)silyl]oxy]silyl]oxysilane |
InChI |
InChI=1S/C39H96O7Si8/c1-19-22-25-28-31-34-37-52(40-47(4,5)6,41-48(7,8)9)45-54(44-51(16,17)18,39-36-33-30-27-24-21-3)46-53(42-49(10,11)12,43-50(13,14)15)38-35-32-29-26-23-20-2/h19-39H2,1-18H3 |
Clave InChI |
VFJZVDWLGPBIGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](CCCCCCCC)(O[Si](C)(C)C)O[Si](CCCCCCCC)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)









![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)
